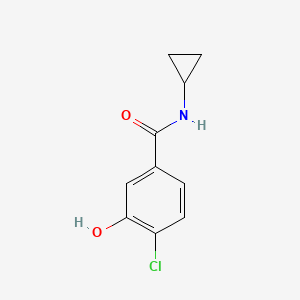
1,2-Bis(vinyldiphenylsiloxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(vinyldiphenylsiloxy)ethane is an organosilicon compound characterized by the presence of vinyl and diphenylsiloxy groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,2-Bis(vinyldiphenylsiloxy)ethane typically involves the reaction of vinyldiphenylsilane with ethylene glycol in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture exclusion to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Bis(vinyldiphenylsiloxy)ethane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Bis(vinyldiphenylsiloxy)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its excellent thermal and mechanical properties.
Mechanism of Action
The mechanism by which 1,2-Bis(vinyldiphenylsiloxy)ethane exerts its effects involves the interaction of its vinyl and diphenylsiloxy groups with various molecular targets. The vinyl groups can participate in polymerization reactions, while the diphenylsiloxy groups provide stability and enhance the compound’s overall properties. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,2-Bis(vinyldiphenylsiloxy)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound is used as a ligand in coordination chemistry and has different reactivity due to the presence of phosphine groups.
1,2-Bis(phenoxy)ethane: This compound has similar structural features but lacks the vinyl groups, leading to different chemical properties and applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine derivative with distinct electronic and steric properties compared to this compound.
The uniqueness of this compound lies in its combination of vinyl and diphenylsiloxy groups, which impart specific reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
920755-40-4 |
|---|---|
Molecular Formula |
C30H30O2Si2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
ethenyl-[2-[ethenyl(diphenyl)silyl]oxyethoxy]-diphenylsilane |
InChI |
InChI=1S/C30H30O2Si2/c1-3-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)31-25-26-32-34(4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h3-24H,1-2,25-26H2 |
InChI Key |
JTZZSLVTGIFMDR-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)

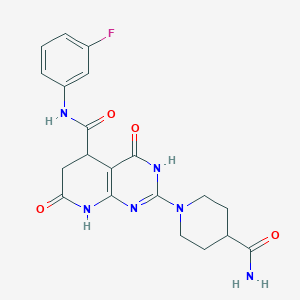
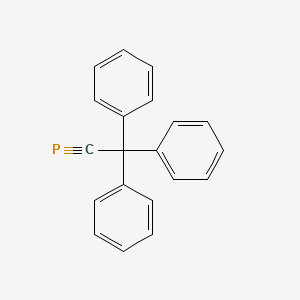
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
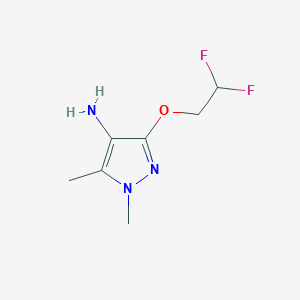
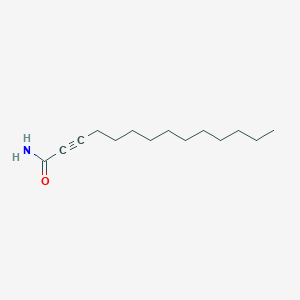
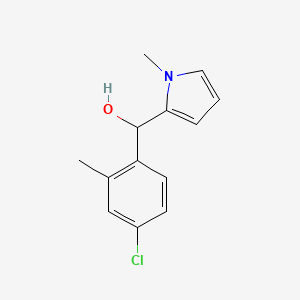
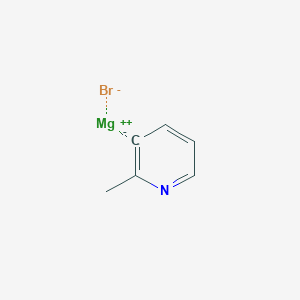
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)


